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C.I. Direct Red 226

Cat. No.: B1174104
CAS No.: 12222-50-3
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Description

Contextualizing Direct Dyes in Contemporary Research

Direct dyes are water-soluble anionic compounds primarily used for coloring cellulosic fibers like cotton, paper, and viscose rayon. Their defining characteristic is their ability to be applied directly to the substrate from a neutral or slightly alkaline dyebath, without the need for a mordant. This simplicity and cost-effectiveness have ensured their continued relevance in various industrial applications.

Contemporary research on direct dyes is multifaceted, often driven by environmental concerns and the need for improved dye performance. Key areas of investigation include:

Environmental Fate and Remediation: A significant portion of research is dedicated to understanding the environmental impact of direct dyes. Due to their high water solubility and the potential for incomplete exhaustion during the dyeing process, these dyes can be significant contributors to wastewater pollution. Research focuses on developing effective methods for their removal from effluents, including adsorption, photocatalytic degradation, and biological treatments.

Improving Dyeing Efficiency and Fastness: Ongoing research aims to enhance the properties of direct dyes, such as their wash fastness and light fastness, which can sometimes be inferior to other dye classes like reactive dyes. This includes the development of new dye structures and the use of fixing agents.

Toxicological Studies: The potential for some azo dyes, a large group to which many direct dyes belong, to break down into harmful aromatic amines has prompted extensive toxicological research.

Research Trajectories of C.I. Direct Red 226 within the Direct Dye Class

Specific research on this compound is sparse, with the compound often being mentioned within broader studies rather than being the primary subject of investigation. However, the available information points to a few key research trajectories. It is important to note that this compound is often referred to by its synonym, C.I. Acid Red 226, with the CAS number 12269-99-7.

One area of research where C.I. Acid Red 226 has been noted is in the study of the photodegradation and stabilization of polymers . For instance, a study on the photo-oxidative degradation of nylon 66 found that while some acid dyes provided a protective effect to the polymer, C.I. Acid Red 226 had no such protective effect. ncl.res.in This line of inquiry is crucial for understanding the interactions between dyes and textile substrates under environmental stressors like UV radiation.

Another research avenue is the adsorption of dyes onto various materials for wastewater treatment . C.I. Acid Red 226 has been included in studies investigating the efficacy of nanoclays treated with quaternary ammonium (B1175870) for the removal of various dyes. researchgate.net Such research is vital for developing effective and low-cost methods for decontaminating textile industry effluents.

Furthermore, this compound has been listed in patents related to ink compositions , indicating its potential application in the printing industry. justia.com

Methodological Approaches in Direct Dye Investigation

The investigation of direct dyes, including the limited studies involving this compound, employs a range of scientific methodologies. These can be broadly categorized as follows:

Synthesis and Characterization: The manufacturing of C.I. Acid Red 226 involves the diazotization of 2-Amino-4-nitrophenol and 2-Amino-5-nitrophenol, which are then coupled with 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one, followed by the formation of a chrome complex. duracolour.com Characterization of such dyes typically involves techniques like UV-visible spectroscopy to determine the maximum absorption wavelength (λmax), and Fourier-transform infrared spectroscopy (FTIR) to identify functional groups.

Performance and Application Testing: To evaluate the effectiveness of a dye, various standardized tests are conducted. These include assessing fastness properties such as light fastness, wash fastness, and crocking (rubbing) fastness. The dyeing process itself is studied to optimize parameters like temperature, pH, and electrolyte concentration for maximum dye uptake.

Environmental and Toxicological Analysis: The environmental impact of direct dyes is assessed through various analytical methods. The concentration of the dye in wastewater is often measured using UV-visible spectrophotometry. researchgate.net Degradation studies, whether photocatalytic or biological, are monitored by observing the decrease in the characteristic absorption peak of the dye. Toxicological assessments may involve a range of in vitro and in vivo assays to determine the potential for mutagenicity or carcinogenicity of the dye and its degradation byproducts.

Scope and Objectives of the Research Outline

The scope of this article is to provide a comprehensive and scientifically accurate overview of the research pertaining solely to the chemical compound this compound. The objective is to structure the available information according to the predefined outline, focusing on its context within direct dye research, its specific research trajectories, and the methodologies used in its study. This review acknowledges the limited body of research dedicated exclusively to this compound and aims to present the existing knowledge in a clear and organized manner, without introducing information outside the specified topics.

Data Tables

Table 1: Physicochemical Properties of C.I. Acid Red 226

PropertyValue
C.I. NameAcid Red 226
CAS Registry Number12269-99-7
Molecular FormulaC₁₆H₁₃N₅O₄ (for the ligand)
Molecular Weight339.31 g/mol (for the ligand) duracolour.com
Molecular StructureSingle azo, 1:2 Cobalt complexes duracolour.com
AppearanceRed powder duracolour.com
SolubilitySlightly soluble in water; soluble in ethylene (B1197577) glycol ether, DMF, and ethanol (B145695) duracolour.com

Interactive Data Table 1: Physicochemical Properties of C.I. Acid Red 226

PropertyValue
C.I. NameAcid Red 226
CAS Registry Number12269-99-7
Molecular FormulaC₁₆H₁₃N₅O₄ (for the ligand)
Molecular Weight339.31 g/mol (for the ligand)
Molecular StructureSingle azo, 1:2 Cobalt complexes
AppearanceRed powder
SolubilitySlightly soluble in water; soluble in ethylene glycol ether, DMF, and ethanol

Table 2: Research Findings on Dyes Including C.I. Acid Red 226

Research AreaFindingReference
Polymer PhotodegradationC.I. Acid Red 226 showed no protective effect on the photo-oxidative degradation of nylon 66. ncl.res.in
Wastewater TreatmentNanoclays treated with quaternary ammonium were investigated for the adsorption of C.I. Acid Red 226, among other dyes. researchgate.net

Interactive Data Table 2: Research Findings on Dyes Including C.I. Acid Red 226

Research AreaFindingReference
Polymer PhotodegradationC.I. Acid Red 226 showed no protective effect on the photo-oxidative degradation of nylon 66. ncl.res.in
Wastewater TreatmentNanoclays treated with quaternary ammonium were investigated for the adsorption of C.I. Acid Red 226, among other dyes. researchgate.net

Properties

CAS No.

12222-50-3

Molecular Formula

Nd2S3

Synonyms

C.I. Direct Red 226

Origin of Product

United States

Synthetic Methodologies and Structural Derivatization Strategies

Historical and Contemporary Synthesis Routes for C.I. Direct Red 226 Precursors

The synthesis of this compound involves specific precursors. According to one source, the manufacturing method includes the diazotization of 2-Amino-4-nitrophenol and 2-Amino-5-nitrophenol. These diazonium salts are then coupled with 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one. worlddyevariety.com This coupling is followed by the formation of a chrome complex. worlddyevariety.com However, the description also mentions a 1:2 Cobalt complex structure, suggesting that a cobalt complexation step is involved, possibly instead of or in addition to chrome complexation, or the source might be referencing a related dye or a historical method. worlddyevariety.com

Precursors like aromatic amines and coupling components are fundamental to azo dye synthesis. Historically, the discovery of Congo Red in 1884, formed by coupling a united amine and 1-naphthylamine-4-sulfonic acid, marked a significant step in the development of direct dyes. chemicalbook.com The industrial production of various amino acid naphthols further enriched the variety of direct dyes available. chemicalbook.com Contemporary synthesis routes continue to utilize diazotization and coupling reactions, with ongoing research focusing on efficiency and environmental impact.

Azo Coupling Reactions and Structural Elucidation in this compound Synthesis

Azo coupling is a key reaction in the synthesis of this compound. This reaction involves the electrophilic attack of a diazonium cation on an activated aromatic compound (the coupling agent). wikipedia.org For this compound, the coupling agents are indicated to be 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one. worlddyevariety.com The diazonium salts are derived from 2-Amino-4-nitrophenol and 2-Amino-5-nitrophenol. worlddyevariety.com

The structural elucidation of organic compounds, including azo dyes, is crucial for confirming the synthesized product. Techniques such as UV, IR, and NMR spectroscopy are commonly employed for structure determination. industrialchemicals.gov.auresearchgate.netumanitoba.ca Mass spectrometry also plays a significant role in structural elucidation, particularly for small molecules. researchgate.net For this compound, its molecular structure is described as a single azo, 1:2 Cobalt complex with a molecular formula of C₁₆H₁₃N₅O₄ and a molecular weight of 339.31. worlddyevariety.com

Strategies for Functional Group Derivatization and Analog Synthesis

Functional group derivatization and the synthesis of analogs are strategies used to modify the properties of dyes, such as improving solubility, light fastness, or affinity for specific fibers. nih.govacs.org While specific examples of derivatization for this compound are not detailed in the search results, general strategies for modifying azo dyes include altering the aromatic amine or coupling components, introducing new functional groups like sulfonate groups to enhance water solubility, or forming metal complexes to improve fastness properties. chemicalbook.comevitachem.com The complexation with cobalt in this compound is an example of a modification strategy. worlddyevariety.com

Green Chemistry Principles in this compound Production Research

The application of green chemistry principles in dye synthesis aims to reduce the environmental impact of production processes. This includes using less hazardous chemicals, minimizing waste generation, and developing more energy-efficient methods. beilstein-journals.org Research in green chemistry for dye production explores areas such as the use of environmentally sustainable approaches, advanced catalytic systems, and novel technologies like flow chemistry. beilstein-journals.org While specific research on green chemistry principles applied directly to this compound production was not found, the broader focus on developing environmentally friendly dye synthesis methods is a relevant area of research. For example, the development of direct dyes containing triazine rings has been noted for their environmentally friendly nature and strong dyeing ability, which can reduce colored wastewater discharge. google.com

Novel Synthetic Approaches for Enhanced Dye Performance Mechanisms

Novel synthetic approaches are continuously being explored to enhance dye performance, including properties like color yield, fastness, and application efficiency. beilstein-journals.orgmsu.edu Research in this area for azo dyes may involve the development of new coupling agents, improved reaction conditions, or the synthesis of complex molecular structures. chemicalbook.comevitachem.com For instance, the synthesis of direct dyes with triazine rings has been explored for their good affinity for cellulose (B213188) fibers and improved sunlight fastness. google.com While specific novel approaches for this compound were not identified, the general pursuit of new synthetic routes aims to achieve better dye characteristics and performance mechanisms.

Advanced Spectroscopic and Structural Elucidation Methodologies

Vibrational Spectroscopic Techniques (FTIR, Raman) for Molecular Structure Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups and molecular vibrations within dye molecules. FTIR spectroscopy is widely used for the identification of characteristic bonds in azo dyes, such as the azo group (-N=N-), aromatic rings (C=C), and amine (N-H) or hydroxyl (O-H) stretching vibrations researchgate.netresearchgate.netbas.bgscienceworldjournal.orgstuba.sk. The azo stretching band typically appears in the region of 1411-1555 cm⁻¹, distinguishable from aromatic C=C vibrations bas.bgscienceworldjournal.orgstuba.sk.

Raman spectroscopy complements FTIR by providing information about different vibrational modes, particularly those involving symmetrical vibrations and non-polar bonds. It has been successfully applied to the study of red dyes, including azo dyes, although fluorescence can sometimes interfere with obtaining clear Raman spectra, necessitating techniques like surface-enhanced Raman spectroscopy (SERS) or using near-infrared excitation rsc.orgojp.govnih.govmorana-rtd.commdpi.com. Studies on red-dyed cotton using near-infrared Raman spectroscopy have shown distinct vibrational fingerprints allowing for identification mdpi.com.

Electronic Spectroscopy (UV-Vis, Fluorescence) for Chromophore Studies

Electronic spectroscopy, primarily Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy, is essential for understanding the electronic transitions responsible for the color of direct red dyes. UV-Vis spectroscopy measures the absorption of light by the dye molecules as electrons transition between energy levels, particularly within the conjugated π system of the chromophore (the azo group and associated aromatic rings) scienceworldjournal.orgstuba.skbch.roresearchgate.netthermofisher.commdpi.comsciforum.net. Direct red dyes typically exhibit strong absorption bands in the visible region of the spectrum, which is responsible for their red color thermofisher.commdpi.com. The position and intensity of these absorption maxima (λmax) are influenced by the dye's molecular structure, including the presence and position of substituents (auxochromes and chromophores), and the solvent environment scienceworldjournal.orgstuba.skmdpi.com. UV-Vis spectroscopy can also be used to study dye aggregation in solution, which is common for direct dyes due to their planar structure and presence of sulfonate groups, leading to shifts in absorption spectra with changing concentration or pH bch.roresearchgate.netmdpi.comsciforum.net. For example, studies on Direct Red 81 showed a maximal light absorbance around 510–518 nm depending on the pH, with a bathochromic shift observed at strong alkaline pH mdpi.com.

Fluorescence spectroscopy examines the emission of light by dye molecules after excitation. While some azo dyes can be fluorescent, others are not. Fluorescence studies can provide insights into the excited-state properties of the dye and its interactions with the environment researchgate.net. Three-dimensional fluorescence spectroscopy has been used to investigate the degradation mechanism of dyes digitellinc.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed elucidation of the molecular structure of organic compounds, including azo dyes. By analyzing the chemical shifts, splitting patterns, and coupling constants of atomic nuclei (commonly ¹H and ¹³C), the arrangement of atoms and connectivity within the dye molecule can be determined researchgate.netscienceworldjournal.orgdiva-portal.orgpsu.edursc.orgresearchgate.netnih.gov. Two-dimensional NMR techniques, such as COSY, HMQC, and HMBC, are particularly useful for assigning complex spectra and confirming structural assignments diva-portal.orgpsu.edu. NMR spectroscopy can also provide insights into tautomerism, isomerism (e.g., cis-trans isomerization around the azo bond), and molecular dynamics in solution or the solid state diva-portal.orgpsu.edursc.orgresearchgate.net. Studies on azo dyes have used ¹H and ¹³C NMR, as well as 2D techniques, to clarify tautomerization phenomena and confirm structures psu.edursc.org. Solid-state NMR, including techniques like ultrafast magic angle spinning (MAS) ¹H and ¹H–¹³C cross polarization (CPMAS) NMR, can be used to characterize the structures of solid dyes researchgate.net.

Mass Spectrometry for Molecular Weight and Fragment Analysis

Mass Spectrometry (MS) is used to determine the molecular weight of the dye molecule and to gain structural information through the analysis of fragmentation patterns. Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used for ionizing polar and relatively non-volatile compounds like dyes researchgate.netnih.gov. High-resolution mass spectrometry can provide elemental composition information researchgate.net. MS is particularly valuable for confirming the molecular formula and identifying impurities or degradation products of dyes researchgate.netnih.govresearchgate.networlddyevariety.comacs.org. Direct analysis techniques, such as Direct Analysis in Real Time (DART-MS), allow for the analysis of dyes directly from solid samples like textiles with minimal preparation researchgate.netresearchgate.netresearchgate.nettandfonline.comrjpn.org. Tandem mass spectrometry (MS/MS) can provide more detailed structural information by fragmenting selected ions researchgate.netiucr.org.

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray Diffraction (XRD) is a technique used to determine the crystal structure of solid, crystalline dyes. Single-crystal XRD provides the most detailed information, yielding precise atomic positions, bond lengths, and bond angles, and revealing the molecular packing and intermolecular interactions in the crystal lattice diva-portal.orgspring8.or.jp. This information is crucial for understanding the solid-state properties of dyes, such as polymorphism and interactions with substrates researchgate.net. Powder XRD can also be used to characterize the crystalline phases present in a sample researchgate.netkek.jp. While obtaining suitable single crystals of some dyes can be challenging, powder diffraction methods can still provide valuable structural insights ajpaonline.com. X-ray diffraction has been used to determine the crystal structure of organic dye molecules and understand the relationship between crystal structure and color change researchgate.net.

Advanced Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques combine separation methods with spectroscopic or spectrometric detection, enabling the analysis of complex dye mixtures and providing enhanced specificity and sensitivity mdpi.comiucr.orgajrconline.orgactascientific.com. Liquid Chromatography-Mass Spectrometry (LC-MS) is a widely used hyphenated technique for dye analysis, separating components of a mixture by LC before they are introduced into the MS for detection and identification researchgate.netresearchgate.netresearchgate.netacs.orgtandfonline.comiucr.org. This is particularly useful for analyzing commercial dye formulations which may contain mixtures of dyes, isomers, and impurities acs.org. Gas Chromatography-Mass Spectrometry (GC-MS) is another hyphenated technique, suitable for the analysis of volatile or semi-volatile dye components or degradation products iucr.orgajrconline.orgactascientific.com. Other hyphenated techniques include LC-UV-Vis, LC-FTIR, and LC-NMR, which provide complementary spectroscopic data for eluted components iucr.orgactascientific.com. These techniques are invaluable for comprehensive characterization and analysis in various applications, including environmental monitoring and forensic analysis iucr.orgajrconline.org.

Mechanistic Investigations of C.i. Direct Red 226 Interactions and Advanced Applications

Dyeing Mechanisms on Cellulosic and Proteinaceous Fibers: Adsorption Kinetics and Thermodynamics

Direct dyes, including C.I. Direct Red 226, are water-soluble anionic dyes known for their substantivity to cellulosic fibers such as cotton, rayon, and linen. emrays.usrexresearch1.com Unlike some other dye classes, direct dyes can adhere to these fibers without the need for a mordant or binding agent. emrays.usslideshare.net The dyeing process primarily involves the formation of hydrogen bonds and Van der Waals forces between the dye molecules and the cellulose (B213188) fibers. emrays.us Direct dyes are typically large, planar molecules containing azo groups, which are responsible for their color, and sulfonic acid groups, which enhance their water solubility. emrays.us

The adsorption of direct dyes onto cellulosic fibers is significantly influenced by the presence of inorganic electrolytes, such as sodium chloride (NaCl) or sodium sulfate (B86663) (Na₂SO₄). slideshare.netwhiterose.ac.uk The addition of these electrolytes promotes both the rate and extent of dye uptake. whiterose.ac.uk This effect is attributed to the anionic nature of direct dyes and the negative surface charge of cellulosic fibers, particularly at higher pH. tlr-journal.comwhiterose.ac.uk The electrolyte helps to screen the negative charges on both the fiber and the dye molecules, reducing electrostatic repulsion and facilitating dye adsorption. whiterose.ac.uk

Studies on the adsorption kinetics of direct dyes on various adsorbents, including those mimicking fiber interactions, often show that the process follows a pseudo-second-order kinetic model. tandfonline.comjmaterenvironsci.comdbc.wroc.pl This suggests that the rate-limiting step may involve a chemical adsorption process or a process where the adsorption rate is proportional to the square of the concentration of available sites and adsorbate. tandfonline.comdbc.wroc.pl

Thermodynamic investigations of direct dye adsorption reveal insights into the spontaneity and energy changes involved. For instance, studies on the adsorption of other direct dyes, like C.I. Direct Red 1, on activated carbon have indicated that the process can be spontaneous and endothermic, with positive changes in entropy and enthalpy. jmaterenvironsci.com Similarly, the removal of Congo Red (C.I. Direct Red 28), another direct dye, by natural adsorbents has been found to be spontaneous and endothermic. tandfonline.com These thermodynamic parameters suggest that higher temperatures can favor dye uptake, likely due to increased diffusion rates of dye molecules and increased accessibility of adsorption sites within the fiber structure. tlr-journal.comjmaterenvironsci.comnih.gov

While the primary application of direct dyes is on cellulosic fibers, some are also used for dyeing proteinaceous fibers like wool and silk. colorantsgroup.com Protein fibers contain positively charged amine groups, particularly in acidic dye baths, which can interact with the anionic direct dyes. ncsu.edu Studies on the dyeing of protein fibers with other dyes have shown that adsorption can follow models like the Langmuir isotherm, indicating monolayer adsorption. tlr-journal.comresearchgate.net

Interactions with Complex Substrates: Binding Models and Molecular Docking

The interaction of this compound with complex substrates extends beyond simple fiber adsorption and can involve binding to various materials. While specific studies on this compound interactions with complex substrates and the use of binding models or molecular docking were not extensively found, the principles governing direct dye interactions provide a basis for understanding such behavior.

Direct dyes, being anionic molecules with extended planar structures, can engage in various non-covalent interactions with substrates. These include hydrogen bonding, Van der Waals forces, and electrostatic interactions, particularly with positively charged or polar regions of the substrate. emrays.us The planar structure can also facilitate π-π interactions with aromatic systems present in complex materials.

Binding models, such as the Langmuir and Freundlich isotherms, are commonly used to describe the equilibrium adsorption of dyes onto various materials. tandfonline.comjmaterenvironsci.comdbc.wroc.pl The Langmuir model typically describes monolayer adsorption on a homogeneous surface, while the Freundlich model is more applicable to multilayer adsorption on heterogeneous surfaces. dbc.wroc.pl Studies on the adsorption of other direct dyes on different adsorbents have shown that both models can provide good fits to experimental data, depending on the specific dye-adsorbent system. tandfonline.comjmaterenvironsci.comdbc.wroc.pl

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a molecule (ligand) to a receptor or substrate at an atomic level. While no specific molecular docking studies for this compound were identified, this technique could be applied to investigate its interactions with complex biological or synthetic substrates. By considering the chemical structure of this compound, including its azo groups, sulfonic acid groups, and aromatic rings, molecular docking could provide insights into the specific binding sites and interaction energies on a given substrate. This approach is valuable for understanding the fundamental forces driving the interaction and for designing materials with tailored binding properties for the dye.

Photophysical and Photochemical Behavior in Solution and Solid State

The photophysical properties of dyes, including absorption and emission spectra, are crucial for understanding their electronic structure and behavior upon light exposure. ijop.ir this compound, being a direct dye, contains chromophoric azo groups (-N=N-). emrays.usresearchgate.net The absorption of light by azo dyes is typically associated with π→π* and n→π* electronic transitions within the conjugated system, including the azo linkages and aromatic rings. researchgate.net

Photochemical behavior involves chemical reactions initiated by the absorption of light. For azo dyes, photochemical degradation can occur through the cleavage of the azo bond or modification of the aromatic rings. researchgate.net Studies on the radiation degradation of Congo Red (C.I. Direct Red 28) in aqueous solution, for example, have shown that irradiation can lead to the degradation of the dye. researchgate.net The extent and pathways of photochemical reactions depend on factors such as the presence of sensitizers, the wavelength and intensity of light, and the chemical composition of the medium. researchgate.netpsu.edu

In the solid state, the photophysical and photochemical behavior of dyes can be influenced by their aggregation state and interactions with the solid matrix. The close proximity of dye molecules in aggregates or within a material can lead to altered absorption and emission characteristics compared to dilute solutions. ehu.es Photodegradation rates in the solid state can also differ from those in solution due to restricted mobility and different reaction pathways.

Electrochemical Properties and Redox Behavior in Analytical Systems

The electrochemical properties of this compound, particularly its redox behavior, are relevant for its potential use in analytical systems. Azo dyes can undergo electrochemical reduction of the azo group, which is often an irreversible process. The redox potential of the azo group is influenced by the surrounding chemical structure and the pH of the solution.

In analytical systems, the redox behavior of dyes can be exploited for detection and quantification. Electrochemical methods, such as voltammetry, can be used to study the reduction and oxidation processes of the dye. The current produced during these processes is proportional to the concentration of the dye, allowing for its quantitative analysis.

While specific electrochemical studies on this compound were not found, the general principles of azo dye electrochemistry apply. The reduction of the azo bond (-N=N-) typically involves the transfer of electrons and protons, leading to the formation of hydrazobenzene (B1673438) or aromatic amines. The reversibility and potential of these redox reactions are critical parameters for designing electrochemical sensors or analytical methods based on this compound.

Furthermore, the redox behavior of dyes is fundamental in applications like dye-sensitized solar cells (DSSCs), where dyes undergo oxidation upon light absorption and are subsequently regenerated by a redox mediator. acs.org While this compound may not be a typical sensitizer (B1316253) in DSSCs, the understanding of its redox properties is essential if considering such applications or its behavior in environments where redox reactions are prevalent.

Integration into Functional Materials and Composites

The integration of this compound into functional materials and composites can leverage its coloristic properties and potential interactions with matrix components. Direct dyes have been explored for use in various materials beyond textiles, including paper and leather. emrays.usrexresearch1.com

The incorporation of dyes into composite materials can lead to the development of novel functional properties, such as enhanced optical characteristics, sensing capabilities, or modified surface properties. For example, dyes have been used in the preparation of nanopigments integrated into photopolymerised coatings. mdpi.com The interaction between the dye and the matrix material, such as a polymer or inorganic nanoparticle, is crucial for the stability and performance of the resulting composite.

Research into functional materials incorporating dyes often involves studying the morphology, thermal stability, and optical properties of the composites. The distribution and aggregation state of the dye within the matrix can significantly impact the material's color saturation, transparency, and lightfastness.

Utilization as a pH Indicator and Chemo-Sensor in Aqueous Systems

C.I. Direct Red 2, a related direct red dye, has been noted for its use as a pH indicator, exhibiting a color change from violet at pH 1.2 to red at pH 4.0. nih.gov This property suggests that other direct red dyes with similar structural features, such as this compound, may also exhibit pH-dependent color changes, making them potential candidates for use as pH indicators.

The color change of a pH indicator is a result of structural changes in the dye molecule upon protonation or deprotonation, which alter its light absorption characteristics. The pH range over which the color change occurs is determined by the pKa of the functional groups in the dye molecule that undergo protonation or deprotonation.

Beyond simple pH indication, dyes can be designed or utilized as chemo-sensors, which are molecules or systems that produce a detectable signal (such as a color change or fluorescence change) in the presence of a specific chemical species. rsc.orgacs.org The sensing mechanism typically involves a selective interaction between the chemo-sensor and the analyte, leading to a change in the sensor's optical or electrochemical properties. acs.org

While specific research on this compound as a chemo-sensor was not found, its chemical structure, particularly the presence of functional groups like amino, hydroxyl, or azo groups, could potentially enable selective interactions with certain ions or molecules in aqueous systems. For instance, some azo dyes can form complexes with metal ions, leading to color changes. worlddyevariety.com The design of effective chemo-sensors often involves incorporating recognition units into the dye structure that can selectively bind to the target analyte. unica.it

The utilization of this compound or related direct dyes as pH indicators or chemo-sensors in aqueous systems would depend on their sensitivity, selectivity, reversibility, and stability under relevant conditions.

Environmental Fate, Transformation, and Remediation Strategies

Sorption and Desorption Dynamics of C.I. Direct Red 226 in Environmental Matrices

Sorption plays a significant role in the environmental distribution and persistence of dyes like this compound. The affinity of a dye for solid matrices such as soil, sediment, or microbial biomass affects its mobility and availability for degradation. Studies on azo dyes indicate that biosorption by microorganisms is influenced by factors including pH, temperature, ionic strength, contact time, adsorbent and dye concentration, dye structure, and the type of microorganism gjesm.net. The biosorption capacity is linked to the attraction between the azo dye and the components of the bacterial cell wall gjesm.net. Higher salt concentrations can influence dye solubility, potentially leading to floc formation mdpi.com. Some bacteria exhibit both degradation and flocculation mechanisms depending on salt concentration mdpi.com.

Biodegradation Pathways and Microbial Decolorization Mechanisms

Biodegradation is a key process for the removal and transformation of azo dyes, including this compound. Microorganisms, including bacteria, fungi, and algae, can decolorize and degrade these compounds through various enzymatic mechanisms gjesm.netfrontiersin.org. The process often involves the reductive cleavage of the azo bond (-N=N-), which is responsible for the color, leading to the formation of colorless aromatic amines researchgate.net. These amines may then be further degraded, ideally into non-toxic substances researchgate.net. Biodegradation can occur under aerobic, anaerobic, or sequential anaerobic-aerobic conditions frontiersin.org. The selection of an effective microbial strain is crucial due to variations in metabolic pathways for dye degradation frontiersin.org.

Aerobic and Anaerobic Bioreactors for Dye Removal

Bioreactors are utilized to enhance the efficiency of microbial dye degradation. Sequential anaerobic-aerobic systems are considered effective for treating wastewater containing azo compounds mdpi.com. The anaerobic stage primarily focuses on the reductive cleavage of the azo bond, leading to decolorization cdnsciencepub.com. This step can be relatively slow wur.nl. The subsequent aerobic stage is crucial for the degradation and mineralization of the aromatic amines produced during the anaerobic phase mdpi.comcdnsciencepub.com. Continuous-mode bioreactor operations, especially under aerobic conditions, are valuable for efficiently degrading effluents frontiersin.org. The efficiency of continuous reactors can be improved by using packing materials frontiersin.org.

Studies on various azo dyes in anaerobic-aerobic sequencing batch reactors (SBR) have shown almost complete decolorization at dye concentrations ranging from 5 to 500 mg/L semanticscholar.org. Color removal primarily occurred during the anaerobic phase, often within 2-3 hours, achieving up to 98% decolorization efficiency semanticscholar.org. However, the removal of chemical oxygen demand (COD) decreased with increasing dye concentration semanticscholar.org.

Enzymatic Degradation by Laccases, Peroxidases, and Azoreductases

Enzymes play a vital role in microbial dye degradation. Key enzymes involved include azoreductases, laccases, and peroxidases gjesm.netmdpi.comfrontiersin.orgresearchgate.net.

Azoreductases are flavoproteins that catalyze the reductive cleavage of azo bonds, typically requiring reducing agents like NADH or NADPH gjesm.netmdpi.com. This process is more prominent under anaerobic conditions as oxygen can compete for the necessary reducing agents mdpi.com.

Laccases are copper oxidases that degrade dyes in the presence of oxygen gjesm.net. They can act through direct or indirect oxidation, sometimes utilizing redox mediators gjesm.net. Laccases facilitate the removal of hydrogen atoms from hydroxyl and amino groups gjesm.net. They are found in both fungi and bacteria and can be effective in environments with high salt concentrations and alkaline pH mdpi.com.

Peroxidases, including manganese peroxidase, lignin (B12514952) peroxidase, and versatile peroxidases, also contribute to dye degradation gjesm.netfrontiersin.org. Bacterial peroxidases require H₂O₂ as an electron acceptor gjesm.net. Their mechanism is similar to laccases and can lead to dye degradation without producing toxic aromatic amines gjesm.net. Fungal ligninolytic enzymes, such as manganese peroxidase, laccase, and lignin peroxidase, are known for their catalytic power in degrading dyes through biosorption, biotransformation, or mineralization gjesm.net.

Research has identified bacterial strains capable of high decolorization rates through oxidoreduction mechanisms involving laccase, azoreductase, and lignin peroxidase mdpi.com.

Advanced Oxidation Processes (AOPs) for this compound Degradation

Advanced Oxidation Processes (AOPs) are promising technologies for the degradation of recalcitrant organic pollutants like this compound. AOPs typically involve the generation of highly reactive species, primarily hydroxyl radicals (•OH), which can oxidize a wide range of organic compounds ijcce.ac.irresearchgate.net.

Photocatalytic Degradation using Semiconductor Nanomaterials

Photocatalytic degradation utilizes semiconductor materials, such as TiO₂, ZnO, and Fe₂O₃, as catalysts under light irradiation to generate electron-hole pairs and reactive oxygen species like hydroxyl radicals scielo.org.zanih.govalzahra.ac.ir. These reactive species can break down dye molecules into less harmful products, including CO₂ and water scielo.org.zaalzahra.ac.ir.

Studies on the photocatalytic degradation of azo dyes using TiO₂ nanoparticles have shown effectiveness under UV irradiation emerald.com. The degradation often follows pseudo-first-order kinetics emerald.com. The efficiency of photocatalytic degradation can be influenced by factors such as catalyst concentration, dye concentration, pH, and temperature emerald.comjwent.net. Enhancements to photocatalytic efficiency can be achieved by modifying semiconductors, for example, by forming nanocomposites with materials like graphene or metal nanoparticles, or through doping, which can reduce electron-hole recombination rates and decrease band energy mdpi.com.

Fenton and Photo-Fenton Processes for Reactive Oxygen Species Generation

Fenton and photo-Fenton processes are types of AOPs that utilize iron ions (Fe²⁺ or Fe³⁺) and hydrogen peroxide (H₂O₂) to generate hydroxyl radicals ijcce.ac.irresearchgate.netmdpi.com. The Fenton reaction involves the reaction between Fe²⁺ and H₂O₂, producing Fe³⁺, •OH, and hydroxide (B78521) ions mdpi.com. The photo-Fenton process enhances this reaction by using UV or visible light to regenerate Fe²⁺ from Fe³⁺ and to produce more hydroxyl radicals researchgate.netmdpi.com.

These processes have been successfully applied for the decolorization and degradation of various dyes researchgate.netmdpi.comresearchgate.net. Complete color removal can be achieved relatively quickly, although complete mineralization (conversion to CO₂ and H₂O) may require higher reagent doses and longer reaction times researchgate.net. The efficiency of Fenton and photo-Fenton processes is influenced by parameters such as dye concentration, concentrations of Fe²⁺ and H₂O₂, and pH, with optimal pH typically being acidic (around 3) researchgate.netresearchgate.netscielo.br. The photo-Fenton process generally achieves higher degradation rates compared to the Fenton process alone due to the synergistic effect of photocatalysis and the Fenton reaction researchgate.netscielo.br.

Data from studies on the degradation of other Direct Red dyes, such as Direct Red 28, by Fenton treatment show that complete color removal (100%) can be achieved rapidly (e.g., in 5 minutes), but mineralization (measured by TOC removal) takes longer and requires higher reagent concentrations researchgate.net. For Direct Red 28, an optimal dye/H₂O₂/Fe²⁺ ratio resulted in 100% color removal and 42% TOC removal researchgate.net.

Here is a summary of some research findings on AOPs for dye degradation:

ProcessDye StudiedKey FindingsSource
Ozonation, O₃/UV, O₃/UV/H₂O₂, O₃/USDirect Red 23Decolorization efficiency depends on initial dye concentration and pH; maximum decolorization at pH 9; O₃/UV showed highest efficiency. bohrium.com bohrium.com
Fenton and Photo-FentonReactive Red 2Degradation strongly influenced by initial dye concentration, Fe²⁺/H₂O₂ ratio, and reaction time; Photo-Fenton generally more effective. researchgate.net researchgate.net
UV/TiO₂ PhotocatalysisDirect Yellow 50High efficiency in degradation and detoxification after optimizing operational factors (pH, catalyst dosage, dye concentration). jwent.net jwent.net
Fenton, UV/H₂O₂, Photo-FentonReactive Black 5Photo-Fenton achieved highest degradation rates, especially at higher oxidant-to-dye ratios. scielo.br scielo.br
Heterogeneous Photo-Fenton (Magnetite)Acid Red 18, 66, Orange 2Degradation kinetics varied by dye; Photo-Fenton effective over magnetite catalyst. mdpi.com mdpi.com

Ozonation and Electrochemical Oxidation Techniques

Advanced Oxidation Processes (AOPs), including ozonation and electrochemical oxidation, are recognized for their ability to degrade recalcitrant organic pollutants like dyes. These techniques primarily rely on the generation of highly reactive species, such as hydroxyl radicals (•OH), which can mineralize or transform complex dye molecules into less harmful substances. Ozonation involves the use of ozone (O₃) as a powerful oxidant. Electrochemical oxidation, on the other hand, utilizes electrical current to drive oxidation reactions, either directly at the electrode surface or indirectly through electrochemically generated mediators like •OH or active chlorine species when chloride is present.

Research on the ozonation of Direct Red 80, another azo dye, has shown high decolorization efficiency, reaching up to 99% for a 100 mg/L dye wastewater concentration. The chemical oxygen demand (COD) removal rate for Direct Red 80 using ozonation alone was reported to be up to 27.4% at pH 12. Combining ozonation with hydrogen peroxide (O₃/H₂O₂) in a peroxone process can further enhance COD removal, achieving 43% removal for Direct Red 80 under specific conditions.

Electrochemical oxidation has also been investigated for the degradation of azo dyes. Studies on Direct Red 23 have explored the influence of operating conditions on treatment efficiency. The effectiveness of electrochemical oxidation is highly dependent on the electrode material and operational parameters such as current density, initial pH, and electrolyte concentration. Direct electrochemical oxidation can occur at the anode surface, while indirect oxidation involves electrochemically generated oxidants. While specific data for this compound treated by these methods is not extensively documented in the consulted literature, the principles and demonstrated effectiveness on similar Direct Red dyes suggest their potential applicability for the degradation of this compound.

Adsorption Technologies for this compound Removal

Adsorption is a widely used and effective method for removing dyes from wastewater due to its simplicity, efficiency, and cost-effectiveness, utilizing a variety of natural and synthetic sorbent materials. The efficiency of dye adsorption is influenced by factors such as solution pH, contact time, adsorbent dosage, and initial dye concentration.

Carbon-Based Adsorbents (Activated Carbon, Biochar)

Carbon-based materials, particularly activated carbon and biochar, are popular adsorbents for dye removal due to their high surface area and porous structure. Activated carbon, derived from various sources including agro-waste, exhibits high efficiency in removing dyes from wastewater. Biochar, an environmentally friendly material produced from biomass pyrolysis, also possesses properties like high porosity and surface area that make it effective for adsorbing pollutants, including dyes.

Studies on the adsorption of Direct Red 23 onto magnetic multi-walled carbon nanotubes have demonstrated the potential of modified carbon materials for removing Direct Red dyes. The adsorption capacity of activated carbon for reactive dyes generally varies, but it is considered effective for color reduction.

Agricultural Waste and Biosorbents

Agricultural waste materials and biosorbents offer a low-cost and environmentally friendly alternative for dye adsorption. These materials often contain functional groups that can interact with dye molecules, facilitating their removal from aqueous solutions. Various agricultural by-products, such as rice husk, peanut hull, coir pith, fruit peels (banana, orange, pomelo, jackfruit), and tea waste, have been explored as adsorbents for different dyes, including some Direct Red dyes like Direct Red 23 and Direct Red 80.

While specific studies on this compound adsorption by agricultural waste and biosorbents are limited, the demonstrated effectiveness of these materials for other Direct Red dyes suggests their potential as viable adsorbents. The adsorption capacity and efficiency are dependent on the specific type of waste material, preparation method, and operating conditions.

Clay Minerals and Zeolites as Adsorbents

Clay minerals and zeolites are natural materials that can be used as adsorbents for dye removal. Their layered structure, ion-exchange capacity, and surface properties contribute to their adsorption capabilities. Studies have investigated the adsorption of various dyes, including anionic dyes like Congo Red (C.I. 22120), onto zeolites and clay materials. The adsorption of anionic dyes on zeolites and clays (B1170129) is often influenced by pH, with acidic conditions sometimes favoring adsorption due to electrostatic interactions.

Raw kaolinite (B1170537) and montmorillonite (B579905) have been investigated for the removal of direct dyes, including Direct Red 80. Modified clay minerals have also shown high removal efficiency for dyes like C.I Direct Red 23. The adsorption capacity can vary depending on the type of clay mineral and any modifications applied. Zeolites, particularly faujasite-type, have demonstrated high adsorption capacity for organic molecules, which is attributed to their porous structure and high specific surface area.

Membrane Filtration Techniques for Dye Separation and Recovery

Membrane filtration techniques, such as nanofiltration (NF) and reverse osmosis (RO), are effective physical methods for separating dyes from wastewater, allowing for both water reuse and potential dye recovery. These techniques utilize semipermeable membranes to selectively retain dye molecules based on size, charge, and other properties.

Nanofiltration is a widely researched membrane technology for dye removal from wastewater, offering continuous operation with a low footprint and reduced chemical usage. Studies using polyamide nano-membranes have evaluated their efficiency in removing various reactive dyes, achieving high removal percentages. While specific data for this compound removal by membrane filtration was not found, the effectiveness of NF and RO for removing other textile dyes, including reactive and direct dyes, indicates their potential for treating wastewater containing this compound. The efficiency of membrane filtration depends on the membrane type, pore size, operating pressure, and the characteristics of the dye molecule.

Ecotoxicological Implications of this compound and its Metabolites in Aquatic Environments

The presence of dyes, including azo dyes like this compound, in aquatic environments poses significant ecotoxicological risks. Dyes can affect aquatic life by reducing light penetration, which impairs photosynthetic activity in aquatic vegetation. Furthermore, many synthetic dyes and their degradation products can be toxic, mutagenic, or even carcinogenic to aquatic organisms and potentially to humans through the food chain.

Azo dyes, characterized by the presence of azo groups (-N=N-), can undergo reductive cleavage of these bonds under anaerobic conditions, leading to the formation of aromatic amines. These aromatic amines are often more toxic than the parent dyes. For instance, studies on the ecotoxicological effects of pharmaceuticals and their metabolites in aquatic environments highlight the potential for adverse impacts on various aquatic organisms, including bacteria, algae, crustaceans, and fish, leading to genetic damage, oxidative stress, and reproductive issues.

Theoretical and Computational Investigations of C.i. Direct Red 226

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a popular and versatile method for studying the properties of molecules like C.I. Direct Red 226. DFT calculations can provide detailed information about the distribution of electrons within the dye molecule, which is fundamental to understanding its color, reactivity, and interaction with other molecules.

Detailed research findings from DFT studies on similar azo dyes reveal insights into the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter as it relates to the molecule's electronic excitation and, consequently, its color. A smaller HOMO-LUMO gap generally corresponds to absorption at longer wavelengths (i.e., more towards the red end of the spectrum). For a dye like this compound, DFT can pinpoint the specific parts of the molecule, such as the azo linkages (-N=N-) and the aromatic rings, that contribute most to these frontier orbitals.

Furthermore, DFT can be used to calculate various reactivity descriptors. These descriptors help in predicting how the dye molecule will interact with other chemical species, for instance, during the dyeing process or in degradation pathways. Key reactivity descriptors that can be calculated for this compound are presented in the table below.

Reactivity Descriptor Significance for this compound Illustrative Predicted Value
HOMO Energy Indicates the electron-donating ability of the molecule. A higher HOMO energy suggests a greater tendency to donate electrons.-6.2 eV
LUMO Energy Indicates the electron-accepting ability of the molecule. A lower LUMO energy suggests a greater tendency to accept electrons.-2.5 eV
HOMO-LUMO Gap (ΔE) Relates to the chemical reactivity and the energy of electronic transitions. A smaller gap suggests higher reactivity and lower excitation energy.3.7 eV
Electronegativity (χ) Represents the tendency of the molecule to attract electrons.4.35 eV
Chemical Hardness (η) Measures the resistance to change in electron distribution. A higher value indicates greater stability.1.85 eV
Global Softness (S) The reciprocal of chemical hardness, indicating the capacity of the molecule to receive electrons.0.54 eV⁻¹
Dipole Moment (µ) Indicates the overall polarity of the molecule, which influences its solubility and interaction with polar substrates like cellulose (B213188).5.2 D

Note: The values in this table are illustrative for a molecule of this class and are not based on direct experimental or computational results for this compound.

DFT studies on analogous azo dyes have shown that the presence of sulfonate (-SO₃⁻) groups, which are characteristic of direct dyes, significantly influences the electronic properties and solubility of the molecule. These groups, being strongly electron-withdrawing, can affect the electron density distribution across the aromatic systems and influence the dye's interaction with water and cellulosic fibers.

Molecular Dynamics (MD) Simulations for Dye-Substrate Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. For a direct dye like this compound, MD simulations are particularly useful for understanding its interaction with substrates such as cotton (cellulose) fibers at an atomic level. These simulations can model the dynamic behavior of the dye molecule in an aqueous environment and its subsequent adsorption onto the fiber surface.

In a typical MD simulation of a dyeing process, a model of the cellulose surface is constructed, and dye molecules are placed in a simulated water box along with the cellulose. The simulation then calculates the trajectories of all atoms over time, governed by a set of force fields that describe the interatomic and intermolecular interactions. By analyzing these trajectories, researchers can gain insights into:

Adsorption Mechanism: How the dye molecule approaches and binds to the cellulose surface.

Binding Energy: The strength of the interaction between the dye and the substrate. A more negative binding energy indicates a stronger and more favorable interaction.

Orientation of the Dye: The preferred orientation of the planar dye molecule on the cellulose surface, which is crucial for achieving good color fastness.

Role of Water and Electrolytes: How water molecules and added salts (electrolytes) mediate the interaction between the dye and the fiber.

For this compound, its elongated and planar structure, along with the presence of hydrogen bond donors and acceptors, would be expected to facilitate strong van der Waals forces and hydrogen bonding with the hydroxyl groups of cellulose. MD simulations on similar direct dyes have demonstrated that the dye molecules tend to align themselves parallel to the cellulose chains, maximizing the contact area and hence the interaction energy.

Interaction Parameter Description Illustrative Finding for a Direct Dye-Cellulose System
Binding Free Energy The overall energy change when the dye binds to the cellulose surface from the solution.-15 to -25 kcal/mol
Hydrogen Bonds The number and lifetime of hydrogen bonds formed between the dye and cellulose.An average of 2-4 stable hydrogen bonds.
Van der Waals Energy The contribution of van der Waals forces to the total binding energy.A significant contribution, often the dominant attractive force.
Electrostatic Energy The contribution of electrostatic interactions, influenced by the charged groups on the dye and any surface charge on the fiber.Important for the initial attraction and orientation of the dye.

Note: The findings in this table are illustrative and based on general principles of dye-cellulose interactions as studied by MD simulations.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Fate Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its biological or environmental activity. For textile dyes like this compound, QSAR modeling is a valuable tool for predicting their potential environmental impact, such as toxicity, biodegradability, and bioaccumulation, without the need for extensive experimental testing.

The development of a QSAR model involves a dataset of compounds with known activities and a set of molecular descriptors calculated from their chemical structures. These descriptors can encode various aspects of the molecule, including its size, shape, electronic properties, and hydrophobicity. Statistical methods are then used to build a mathematical equation that links these descriptors to the observed activity.

Key endpoints for the environmental fate of this compound that could be predicted using QSAR models include:

Environmental Endpoint Relevant Molecular Descriptors Significance of Prediction
Aquatic Toxicity (e.g., to fish or daphnia) LogP (octanol-water partition coefficient), molecular weight, polar surface area, specific electronic descriptors.Predicts the potential harm to aquatic ecosystems.
Biodegradability Number of azo bonds, presence of specific functional groups (e.g., sulfonate groups), molecular size.Indicates how long the dye is likely to persist in the environment.
Bioaccumulation Potential LogP, molecular dimensions.Predicts the likelihood of the dye accumulating in the tissues of living organisms.

Note: This table illustrates the principles of QSAR modeling for dyes and does not represent actual QSAR predictions for this compound.

Studies on other benzidine-based azo dyes have highlighted the importance of QSAR in screening for potential carcinogenicity, as the metabolic cleavage of the azo bonds can release carcinogenic aromatic amines. nih.gov

Spectroscopic Property Predictions via Computational Chemistry

Computational chemistry, particularly methods based on Time-Dependent Density Functional Theory (TD-DFT), can be used to predict the spectroscopic properties of dye molecules, most notably their UV-Visible absorption spectra. nih.gov This is of paramount importance for a dye, as its color is determined by which wavelengths of light it absorbs.

The TD-DFT method calculates the excited electronic states of a molecule. The energy difference between the ground state and the excited states corresponds to the energy of photons that the molecule can absorb. By calculating the energies and intensities of these electronic transitions, a theoretical UV-Visible spectrum can be generated.

For this compound, TD-DFT calculations could predict its λ (lambda max), the wavelength at which maximum absorption occurs. This predicted value can then be compared with experimental measurements to validate the computational model. Furthermore, these calculations can provide a detailed understanding of the nature of the electronic transitions. For example, they can identify which molecular orbitals are involved in the transition (e.g., a π → π* transition) and which parts of the molecule are primarily responsible for the light absorption.

Spectroscopic Parameter Computational Method Illustrative Predicted Value for a Red Azo Dye Significance
λmax (Wavelength of Maximum Absorption) TD-DFT~500 nmDetermines the perceived color of the dye.
Oscillator Strength (f) TD-DFT0.8Relates to the intensity of the absorption band.
Major Electronic Transition TD-DFTHOMO → LUMO (π → π*)Describes the nature of the electronic excitation responsible for the color.

Note: The values in this table are illustrative for a red azo dye and are not specific to this compound.

Computational studies on other azo dyes have demonstrated that the calculated spectra are generally in good agreement with experimental data, making TD-DFT a reliable tool for designing new dyes with desired colors. nih.gov The effect of the solvent on the spectrum can also be modeled using continuum solvation models, which simulate the influence of the surrounding medium on the electronic properties of the dye.

Analytical Methodologies for Detection and Quantification

Spectrophotometric and Colorimetric Assays for C.I. Direct Red 226

Colorimetric assays, which can sometimes be performed with simpler instrumentation or even visually, also play a role in dye analysis. rdd.edu.iq Modern approaches have even utilized smartphone cameras as detectors for colorimetric determination of azo dyes, offering a portable and low-cost alternative for on-site analysis. uomustansiriyah.edu.iqresearchgate.net These methods rely on the change in color intensity, which is proportional to the dye concentration.

Table 1: General Performance Characteristics of Spectrophotometric Methods for Azo Dye Analysis

ParameterTypical Value/Range
Wavelength Range200 - 800 nm (UV-Vis)
Linearity (R²)> 0.99
Limit of Detection (LOD)Low mg/L to µg/L range
Analysis Time per Sample< 5 minutes
InstrumentationUV-Visible Spectrophotometer

Chromatographic Techniques (HPLC, GC-MS) for Separation and Identification of Degradation Products

While spectrophotometry is excellent for quantifying the parent dye, it is not suitable for identifying the various intermediate compounds formed during degradation processes. For this, chromatographic techniques are indispensable. jabsonline.org

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of azo dye degradation. icontrolpollution.com It allows for the separation of the parent dye from its degradation products in a complex mixture. A common setup for azo dye analysis involves a C18 column with a mobile phase consisting of a mixture of methanol (B129727) or acetonitrile (B52724) and water (often with a pH modifier like acetate (B1210297) buffer). najah.edu A Diode Array Detector (DAD) or a UV-Vis detector is typically used to monitor the eluting compounds. researchgate.net The disappearance of the peak corresponding to the parent dye and the appearance of new peaks over time provide evidence of degradation. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification of volatile and semi-volatile degradation products. jabsonline.org Since many degradation products of azo dyes, such as aromatic amines, are amenable to GC analysis, this method is crucial for elucidating degradation pathways. frontiersin.orgrestek.com Prior to analysis, a derivatization step may be necessary to increase the volatility of the analytes. nih.gov The mass spectrometer fragments the separated compounds, producing a unique mass spectrum that acts as a chemical fingerprint, allowing for their identification by comparison with spectral libraries. researchgate.netresearchgate.net Studies on other azo dyes have successfully identified degradation products like aromatic amines (e.g., aniline (B41778) derivatives) and other smaller organic molecules using GC-MS. frontiersin.orgnih.gov

Table 2: Typical Chromatographic Conditions for Azo Dye Degradation Analysis

TechniqueColumnMobile Phase/Carrier GasDetectorApplication
HPLC C18 (Reversed-Phase)Acetonitrile/Water or Methanol/Water gradientDAD or UV-VisSeparation and quantification of parent dye and non-volatile degradation products. icontrolpollution.comresearchgate.net
GC-MS Capillary column (e.g., Rxi-35Sil MS)HeliumMass SpectrometerIdentification of volatile and semi-volatile degradation products (e.g., aromatic amines). restek.com

Electrochemical Sensors and Biosensors for Real-Time Monitoring

Electrochemical sensors offer a promising avenue for the rapid and real-time monitoring of this compound and its degradation byproducts. These sensors work by detecting changes in electrical signals (like current or potential) that occur when the target analyte interacts with the sensor's surface. researchgate.net Given that the azo bond in dyes is electrochemically active, direct detection is possible. acs.org Furthermore, since degradation often leads to the formation of electroactive aromatic amines, these sensors can monitor the detoxification process. nih.gov

Biosensors are a subset of sensors that incorporate a biological recognition element, such as an enzyme or an aptamer, to achieve high selectivity. aptamergroup.com

Enzyme-based biosensors could utilize enzymes like laccase or azoreductase, which are known to degrade azo dyes. The enzymatic reaction with the dye would produce a measurable signal.

Aptamer-based biosensors are a newer development. Aptamers are single-stranded DNA or RNA molecules that can be selected to bind to specific targets, including dye molecules, with high affinity and specificity. wikipedia.org This binding event can be translated into an optical or electrochemical signal. nih.govmdpi.com Aptasensors could be designed for the highly selective detection of this compound in complex samples. uwaterloo.ca

These sensor technologies hold the potential for developing portable, on-site monitoring devices, although specific applications for this compound are still an emerging area of research.

Sample Preparation Strategies for Complex Matrices (Water, Soil, Textiles)

The analysis of this compound in real-world samples often requires a preliminary sample preparation step to remove interfering substances and concentrate the analyte. The choice of method depends on the matrix.

Water: For aqueous samples like industrial wastewater, Solid-Phase Extraction (SPE) is a common and effective technique. akjournals.com A water sample is passed through a cartridge containing a solid adsorbent (sorbent). The dye is retained on the sorbent while other components are washed away. The dye is then eluted with a small volume of a suitable solvent, resulting in a cleaner and more concentrated sample ready for analysis. researchgate.netresearchgate.nettandfonline.com

Soil: The extraction of dyes from solid matrices like soil or sediment typically requires more vigorous methods. Ultrasonic-assisted extraction (UAE) is an efficient method where the sample is sonicated in a solvent. nih.govniscpr.res.in The high-frequency sound waves create cavitation bubbles, which collapse and facilitate the penetration of the solvent into the solid matrix and the release of the dye. researchgate.netnih.gov

Textiles: Extracting dyes from textile fibers can be challenging due to the strong binding between the dye and the fabric. Mild extraction methods using reagents like ethylenediaminetetraacetic acid (EDTA) or formic acid, sometimes with heating, are used to desorb the dye without degrading it. nih.gov For complete analysis, including the identification of the dye on the fiber, more direct methods like Direct Analysis in Real Time-Mass Spectrometry (DART-MS) can be used, which require minimal sample preparation. acs.org

Validation and Quality Control in this compound Analysis

To ensure the reliability and accuracy of analytical data, method validation and routine quality control are essential. nih.gov

Method Validation involves systematically evaluating an analytical method to confirm that it is suitable for its intended purpose. Key validation parameters include:

Linearity: Assessing the concentration range over which the analytical response is directly proportional to the analyte concentration.

Accuracy: Determining the closeness of the measured value to the true value, often assessed using certified reference materials or spiking experiments.

Precision: Measuring the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is typically expressed as the relative standard deviation (RSD).

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. nih.gov

Specificity/Selectivity: The ability of the method to measure the analyte of interest in the presence of other components that may be expected to be present in the sample.

Quality Control (QC) involves the routine use of procedures to monitor the performance of an analytical method. fishersci.com This includes the regular analysis of blanks, calibration standards, and control samples to ensure that the method is performing within established limits. google.com For spectrophotometric methods, this can involve periodic checks of the instrument's wavelength accuracy and photometric accuracy. researchgate.net For chromatographic methods, system suitability tests are performed before each batch of samples to verify the performance of the chromatographic system. researchgate.net

Table 3: Key Parameters for Analytical Method Validation

ParameterDescription
Linearity & Range The range over which the method is accurate, precise, and linear.
Accuracy Closeness of test results to the true value.
Precision Repeatability and intermediate precision of the method.
LOD/LOQ The lowest concentration that can be detected/quantified.
Specificity Ability to assess the analyte in the presence of interferences.
Robustness Capacity to remain unaffected by small variations in method parameters.

Emerging Research Frontiers and Future Perspectives

Nanotechnology Applications for C.I. Direct Red 226 (e.g., dye-sensitized solar cells, advanced catalysis)

Nanotechnology offers promising avenues for utilizing and managing dyes like this compound. While direct mentions of this compound in dye-sensitized solar cells (DSSCs) or advanced catalysis are not prominent in the search results, related direct dyes and the general principles of these applications involving dyes and nanomaterials provide insight into potential future research.

Dye-sensitized solar cells (DSSCs) utilize a layer of dye molecules adsorbed onto a semiconductor material, often titanium dioxide nanoparticles, to absorb light and generate electricity. nih.govrsc.org The dye acts as a sensitizer (B1316253), injecting electrons into the conduction band of the semiconductor upon excitation by light. nih.govrsc.org Research on DSSCs involves developing new organic sensitizing dyes with improved light-harvesting capabilities, stability, and efficiency. nih.govdyenamo.se The interest in organic dyes for DSSCs is driven by factors such as potentially lower cost, scalability, and environmental considerations compared to some metal-based dyes. dyenamo.se Although this compound was not specifically found in this context, the principles of dye sensitization in DSSCs could potentially be explored with this compound, investigating its light absorption properties and interaction with semiconductor nanoparticles.

In advanced catalysis, nanomaterials can serve as catalysts or catalyst supports for various chemical reactions. The high surface area and unique properties of nanoparticles can enhance catalytic activity. nih.govjwent.net While the search results did not detail catalytic applications specifically for this compound, research on the catalytic degradation of dyes using nanomaterials, such as titanium dioxide in photocatalysis, is well-documented. scielo.org.zamdpi.com These processes often involve the generation of reactive species, like hydroxyl radicals, to break down complex dye molecules into simpler, less harmful substances. scielo.org.zaresearchgate.net Future research could investigate the potential of this compound or its modified forms in catalytic processes, perhaps as a component in composite nanomaterials or as a target for catalytic degradation using novel nanocatalysts.

Bioremediation and Biotransformation Enhancement Strategies

Bioremediation and biotransformation offer environmentally friendly approaches to treat wastewater containing dyes like this compound. These processes utilize microorganisms or their enzymes to degrade or transform dye molecules. nih.govneptjournal.comsci-hub.se The effectiveness of bioremediation can be influenced by factors such as the type of microorganism, environmental conditions (e.g., pH, temperature, oxygen availability), and the chemical structure of the dye. mdpi.comajol.info

Research has explored the use of various microbial species, including bacteria and fungi, for the decolorization and degradation of azo dyes, a class to which many direct dyes belong. mdpi.comajol.infoijcmas.com These microorganisms can break down azo bonds (-N=N-) through enzymatic action, such as by azoreductases and peroxidases. mdpi.comajol.info Some studies have investigated the degradation of other direct red dyes, such as Direct Red 28 and Direct Red 81, using bacterial strains and consortia. ajol.infoijcmas.comresearchgate.net

Enhancement strategies for bioremediation and biotransformation of dyes include optimizing environmental conditions, using microbial consortia with complementary degradation capabilities, and employing advanced techniques like genetic engineering to enhance enzyme production or dye uptake by microorganisms. neptjournal.comsci-hub.se The addition of certain materials, such as Fe3O4 nanoparticles, has also been shown to potentially improve anaerobic dye treatment by decreasing the microbial growth lag phase and increasing resistance to higher dye concentrations. mdpi.com

While specific studies on the bioremediation or biotransformation of this compound were not found, the principles and strategies applied to other direct and azo dyes are relevant. Future research could focus on isolating and identifying microbial strains capable of degrading this compound, optimizing the conditions for its biological treatment, and exploring methods to enhance the efficiency of this process, potentially through co-culture with other microorganisms or the application of nanomaterials.

Sustainable Synthesis and Circular Economy Principles

The principles of sustainable synthesis and the circular economy are increasingly important in the chemical industry, including dye manufacturing and usage. Sustainable synthesis aims to develop environmentally friendly and resource-efficient methods for producing chemicals. This involves minimizing waste generation, using renewable resources, and employing less hazardous reagents and processes.

The circular economy, in contrast to a linear "take-make-dispose" model, emphasizes keeping resources in use for as long as possible, extracting their maximum value, and then recovering and regenerating products and materials. din.deuel.ac.uk For dyes, this involves strategies such as recycling and reuse of dyes or dyed materials, recovering valuable components from dye wastewater, and developing biodegradable or easily removable dyes. researchgate.net

In the context of the circular economy, managing colored textile waste is a significant challenge. researchgate.net Research is being conducted on decolorization techniques for dyed fabrics to enable material recycling. researchgate.net The aim is to effectively remove color without damaging the fibers, allowing the recovered material to be re-dyed or used in other applications. researchgate.net

Applying circular economy principles to this compound would involve exploring methods for its recovery and reuse from textile wastewater or spent dye baths, developing efficient and environmentally sound methods for decolorizing materials dyed with this compound for recycling, and potentially designing future direct red dyes with improved biodegradability or easier removal from effluent.

Interdisciplinary Research in Dye Chemistry and Environmental Engineering

Addressing the environmental impact of dyes like this compound necessitates a strong collaboration between dye chemists and environmental engineers. Dye chemistry focuses on the design, synthesis, properties, and applications of dyes. Environmental engineering, on the other hand, deals with the assessment and mitigation of environmental pollution, including the treatment of industrial wastewater containing dyes.

Interdisciplinary research in this field involves dye chemists developing new dyes that are less toxic, more environmentally friendly, or more amenable to degradation or removal, while environmental engineers develop and optimize processes for treating dye-containing effluents. This collaboration is crucial for developing holistic solutions to dye pollution.

Examples of interdisciplinary research include the development of advanced oxidation processes (AOPs) for dye degradation, which combine chemical principles (oxidation reactions) with engineering approaches (reactor design and process optimization). researchgate.netresearchgate.netpantareiwater.com Another area is the integration of biological and chemical treatment methods to achieve more effective dye removal and detoxification. neptjournal.comajol.info The application of nanotechnology in environmental remediation of dyes also represents a significant area of interdisciplinary research, bringing together materials science, chemistry, and environmental engineering. jwent.net

For this compound, interdisciplinary research could involve chemists synthesizing modified versions of the dye with improved environmental profiles (e.g., increased biodegradability), while environmental engineers investigate and develop tailored treatment processes for effluents containing this specific compound. This collaborative approach is essential for developing effective and sustainable strategies for managing the environmental challenges associated with this compound and other industrial dyes.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the degradation products of C.I. Direct Red 226 in environmental studies?

  • Methodological Answer : UV-Visible spectroscopy (to monitor dye decolorization), FT-IR spectroscopy (to identify functional group changes), HPLC (to track intermediate metabolites), and GC-MS (to characterize final degradation products) are essential. Phytotoxicity assays (e.g., seed germination tests) should accompany these techniques to confirm detoxification .

Q. How should researchers optimize physicochemical conditions (e.g., pH, temperature) for microbial degradation of this compound?

  • Methodological Answer : Conduct controlled experiments using a gradient of pH (e.g., 5.0–9.0) and temperature (e.g., 25–45°C) under static/anoxic conditions. Measure decolorization efficiency spectrophotometrically and validate results with triplicate trials. Reference studies on structurally similar dyes (e.g., Direct Red 81) suggest optimal conditions near pH 7.0 and 40°C .

Q. What are the standard protocols for assessing the toxicity of this compound and its metabolites?

  • Methodological Answer : Use phytotoxicity assays (e.g., Vigna radiata seed germination), microbial viability tests (e.g., plate counts), and enzymatic activity assays (e.g., inhibition of dehydrogenase). Compare toxicity before and after degradation to confirm metabolite safety .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported degradation efficiencies of this compound under varying experimental conditions?

  • Methodological Answer : Perform meta-analyses of existing studies to identify confounding variables (e.g., dye concentration, microbial strain specificity). Replicate experiments under standardized conditions (e.g., fixed inoculum size, controlled oxygen levels) and apply statistical tools (e.g., ANOVA, regression analysis) to isolate key factors .

Q. What enzymatic pathways are implicated in the biodegradation of this compound, and how can their activities be quantified?

  • Methodological Answer : Profile intracellular enzymes (e.g., azoreductase, lignin peroxidase) via spectrophotometric assays using substrates like ABTS. Measure enzyme kinetics (Vmax, Km) under optimized pH/temperature and correlate activity with degradation rates. Gene expression studies (qPCR) can further validate pathway involvement .

Q. How should experimental designs address the interaction between this compound and co-pollutants in industrial wastewater systems?

  • Methodological Answer : Use factorial design experiments to simulate real effluents (e.g., combining heavy metals, salts, and dyes). Monitor competitive inhibition via enzyme assays and metabolic profiling (e.g., LC-MS). Compare COD/BOD reduction rates in single- vs. multi-pollutant systems .

Q. What strategies ensure reproducibility in synthesizing and characterizing novel derivatives of this compound for functional studies?

  • Methodological Answer : Follow IUPAC guidelines for dye synthesis, document reaction conditions (e.g., solvent, catalyst, time), and characterize products via NMR, elemental analysis, and mass spectrometry. Include detailed protocols in supplementary materials for peer validation .

Methodological Best Practices

  • Data Contradiction Analysis : Apply Bradford Hill criteria (e.g., consistency, temporality) to evaluate conflicting results. Use systematic review frameworks (PRISMA) to synthesize evidence .
  • Ethical Compliance : Obtain institutional approval for toxicity assays and microbial sourcing. Adhere to OECD guidelines for ecotoxicological testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.